Gypsogenin-3-O-glucuronid

Übersicht

Beschreibung

Gypsogenin-3-O-glucuronid ist eine Triterpensaponinverbindung, die in den Wurzeln von Gypsophila paniculata vorkommt, einer Pflanze, die in China heimisch ist . Es ist bekannt für seine entzündungshemmenden und antitumoralen Eigenschaften . Diese Verbindung ist ein Glucuronid-Derivat von Gypsogenin, einem pentacyclischen Triterpen.

Herstellungsmethoden

This compound kann aus den Wurzeln von Gypsophila paniculata extrahiert werden . Der Extraktionsprozess beinhaltet typischerweise die Hydrolyse des Saponinextrakts mit Schwefelsäure . Für die industrielle Produktion kann die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Glucuronidierung von Gypsogenin beinhalten . Der synthetische Weg beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die Bildung der Glucuronidbindung sicherzustellen.

Wissenschaftliche Forschungsanwendungen

Gypsogenin-3-O-glucuronid hat verschiedene Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Referenzmaterial für die Untersuchung von Triterpensaponinen verwendet . In der Biologie hat es sich gezeigt, dass es zytotoxische Wirkungen auf THP-1-Zellen hat, was es zu einem potenziellen Kandidaten für die Krebsforschung macht . In der Medizin werden seine entzündungshemmenden Eigenschaften für potenzielle therapeutische Anwendungen untersucht . Darüber hinaus wird es in der Untersuchung der Biosynthese von Triterpensaponinen in Pflanzen verwendet .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es hat sich gezeigt, dass es die Aktivität der Pankreaslipase hemmt, die für seine antitumoralen Wirkungen unerlässlich ist . Die freien Carbonsäuregruppen in Position 28 innerhalb seiner chemischen Struktur sind für die Steigerung der Hemmung der Pankreaslipase erforderlich . Darüber hinaus beeinflusst es die Aktivitäten von mikrosomalen 2,3-Oxidosqualen-Cycloartenol- und Amyrin-Cyclasen, die wichtige Enzyme im Isoprenoid-Weg sind .

Wirkmechanismus

Target of Action

Gypsogenin-3-O-glucuronide is a glucuronide that can be isolated from Gypsophila . The primary target of Gypsogenin-3-O-glucuronide is pancreatic lipase . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.

Mode of Action

Gypsogenin-3-O-glucuronide interacts with pancreatic lipase, showing inhibitory activity towards it . The free carboxylic acid groups in position 28 within its chemical structures are required for enhancement of pancreatic lipase inhibition .

Biochemical Pathways

The inhibition of pancreatic lipase by Gypsogenin-3-O-glucuronide affects the lipid metabolism pathway. By inhibiting pancreatic lipase, Gypsogenin-3-O-glucuronide prevents the breakdown of dietary fats into smaller molecules, thus affecting their absorption in the body .

Result of Action

The molecular and cellular effects of Gypsogenin-3-O-glucuronide’s action primarily involve the inhibition of pancreatic lipase, which leads to altered lipid metabolism . It also has a cytotoxic effect on THP-1 cells .

Biochemische Analyse

Biochemical Properties

Gypsogenin-3-O-glucuronide plays a significant role in biochemical reactions, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase, which is involved in the cyclization of 2,3-oxidosqualene to form the triterpene backbone . Additionally, gypsogenin-3-O-glucuronide interacts with glycosyltransferases, which are responsible for attaching sugar moieties to the triterpene backbone, forming the complete saponin structure . These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility.

Cellular Effects

Gypsogenin-3-O-glucuronide exerts various effects on different cell types and cellular processes. In Gypsophila paniculata cells, pretreatment with gypsogenin-3-O-glucuronide has been shown to inhibit 2,3-oxidosqualene-amyrin cyclase activity, while in Saponaria officinalis cells, it stimulates this enzyme’s activity This differential regulation suggests that gypsogenin-3-O-glucuronide can modulate cell function by influencing key enzymatic activities involved in triterpenoid biosynthesis

Molecular Mechanism

The molecular mechanism of gypsogenin-3-O-glucuronide involves its interactions with specific enzymes and biomolecules. Gypsogenin-3-O-glucuronide binds to 2,3-oxidosqualene-amyrin cyclase, modulating its activity and influencing the cyclization process of 2,3-oxidosqualene . This binding interaction can lead to either inhibition or stimulation of the enzyme, depending on the cell type. Additionally, gypsogenin-3-O-glucuronide interacts with glycosyltransferases, facilitating the attachment of sugar moieties to the triterpene backbone . These interactions are essential for the biosynthesis and modification of triterpenoid saponins, ultimately affecting their biological activity and solubility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gypsogenin-3-O-glucuronide can change over time. Studies have shown that gypsogenin-3-O-glucuronide can influence the activity of 2,3-oxidosqualene-amyrin cyclase in a time-dependent manner For example, pretreatment with gypsogenin-3-O-glucuronide can lead to either inhibition or stimulation of the enzyme’s activity, depending on the duration of exposure Additionally, the stability and degradation of gypsogenin-3-O-glucuronide in laboratory settings can impact its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of gypsogenin-3-O-glucuronide can vary with different dosages in animal models. Studies have shown that gypsogenin-3-O-glucuronide can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects At high doses, gypsogenin-3-O-glucuronide may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications

Metabolic Pathways

Gypsogenin-3-O-glucuronide is involved in various metabolic pathways, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase and glycosyltransferases, which are responsible for the cyclization and glycosylation of the triterpene backbone These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility

Transport and Distribution

Gypsogenin-3-O-glucuronide is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of gypsogenin-3-O-glucuronide across cellular membranes, ensuring its proper localization and accumulation within cells Additionally, binding proteins may interact with gypsogenin-3-O-glucuronide, influencing its distribution and bioavailability

Subcellular Localization

The subcellular localization of gypsogenin-3-O-glucuronide is influenced by targeting signals and post-translational modifications. These signals direct gypsogenin-3-O-glucuronide to specific compartments or organelles within the cell, where it can exert its biological effects For example, gypsogenin-3-O-glucuronide may be localized to the endoplasmic reticulum or Golgi apparatus, where it interacts with enzymes involved in triterpenoid biosynthesis

Vorbereitungsmethoden

Gypsogenin-3-O-glucuronide can be extracted from the roots of Gypsophila paniculata . The extraction process typically involves hydrolyzing the saponin extract with sulfuric acid . For industrial production, the compound can be synthesized through a series of chemical reactions involving the glucuronidation of gypsogenin . The synthetic route includes the use of specific reagents and conditions to ensure the formation of the glucuronide bond.

Analyse Chemischer Reaktionen

Gypsogenin-3-O-glucuronid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Schwefelsäure für die Hydrolyse und andere Oxidations- oder Reduktionsmittel, abhängig von der gewünschten Reaktion . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Gypsogenin mit verschiedenen daran gebundenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Gypsogenin-3-O-glucuronid ist unter den Triterpensaponinen aufgrund seiner spezifischen Glucuronidstruktur einzigartig. Ähnliche Verbindungen umfassen andere Glucuronid-Oleanan-Typ-Triterpencarbonsäure-3,28-Bidesmosid-Saponine, wie Oleanolsäure, Glycyrrhizinsäure, Ursolsäure, Betulinsäure und Celastrol . Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. This compound zeichnet sich durch seine starken antitumoralen und entzündungshemmenden Eigenschaften aus .

Biologische Aktivität

Gypsogenin-3-O-glucuronide is a triterpenoid saponin derived from the plant genus Gypsophila. This compound has garnered attention due to its diverse biological activities, including its effects on lipid metabolism, cytotoxicity, and potential therapeutic applications. This article delves into the biochemical properties, mechanisms of action, and research findings associated with gypsogenin-3-O-glucuronide.

Gypsogenin-3-O-glucuronide is a glucuronide that plays a critical role in the biosynthesis of triterpenoid saponins. It is primarily isolated from the roots of Gypsophila paniculata and exhibits significant interactions with various enzymes involved in metabolic pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₃₃H₄₈O₁₇ |

| Molecular Weight | 664.8 g/mol |

| Solubility | Soluble in water and organic solvents |

| Extraction Source | Roots of Gypsophila paniculata |

Target Interactions

Gypsogenin-3-O-glucuronide primarily interacts with pancreatic lipase, an enzyme crucial for lipid digestion. The inhibition of this enzyme alters lipid metabolism by preventing the breakdown of dietary fats, leading to decreased absorption in the intestines.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Inhibition of Pancreatic Lipase : This action affects lipid metabolism significantly.

- Influence on Saponin Biosynthesis : It interacts with enzymes like 2,3-oxidosqualene-amyrin cyclase, impacting the production of triterpenoid saponins .

3. Cellular Effects and Cytotoxicity

Research indicates that gypsogenin-3-O-glucuronide exhibits cytotoxic effects on various cell lines, including THP-1 macrophages. The mechanism behind this cytotoxicity involves apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .

Table 2: Cytotoxicity Studies of Gypsogenin-3-O-Glucuronide

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| THP-1 | 10 | Induction of apoptosis |

| Macrophage Cells | 20 | Significant cell death |

4. Case Studies and Research Findings

Several studies have explored the biological activity of gypsogenin-3-O-glucuronide:

- Inhibition of Tumor Growth : In animal models, gypsogenin-3-O-glucuronide has been shown to inhibit tumor growth by affecting protein synthesis pathways .

- Saponin Production Enhancement : Research leveraging genetic engineering has identified enzymes that can enhance the production of gypsogenin-derived saponins in microorganisms .

- Comparative Analysis : Studies comparing different Caryophyllaceae species indicate that variations in the ratio of gypsogenin to quillaic acid glucuronides influence their biological activities, particularly hemolytic activity .

5. Future Directions and Applications

Given its cytotoxic properties and effects on lipid metabolism, gypsogenin-3-O-glucuronide holds potential as a lead compound for developing novel anticancer therapies. Further investigations into its mechanisms and effects across various cancer cell lines are essential for exploring its therapeutic potential.

Table 3: Potential Applications of Gypsogenin-3-O-Glucuronide

| Application Area | Description |

|---|---|

| Anticancer Agent | Potential lead compound for cancer treatment |

| Lipid Metabolism Modulator | May aid in managing obesity and related disorders |

| Saponin Production | Enhancing saponin yields through biotechnological methods |

Eigenschaften

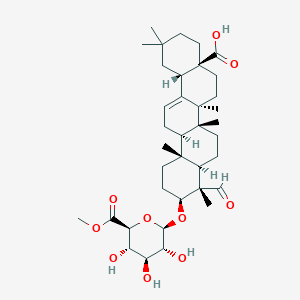

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24-,25-,26-,27+,28-,30+,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZULHOQSQSJN-UPGAAKEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of gypsogenin 3-O-glucuronide?

A1: Gypsogenin 3-O-glucuronide is a triterpenoid saponin primarily found in plants belonging to the Caryophyllaceae family. Research has identified Gypsophila paniculata , Saponaria officinalis , and Silene vulgaris as significant sources of this compound.

Q2: How can we quantify gypsogenin 3-O-glucuronide in plant extracts?

A2: Researchers employ analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography–Electrospray/Mass Spectrometry (UPLC-ESI/MS) to quantify gypsogenin 3-O-glucuronide in complex plant extracts. These methods offer sensitivity and accuracy in determining the compound's concentration.

Q3: What is the relationship between the structure of gypsogenin 3-O-glucuronide and its biological activity?

A3: The presence of both quillaic acid 3-O-glucuronide and gypsogenin 3-O-glucuronide in varying ratios in different Caryophyllaceae species influences their biological activity. For instance, Gypsophila paniculata, with a higher proportion of gypsogenin 3-O-glucuronide, exhibits stronger haemolytic activity compared to Saponaria officinalis, which predominantly contains quillaic acid 3-O-glucuronide . This suggests that the specific structural features of each compound contribute to its unique biological profile.

Q4: Has gypsogenin 3-O-glucuronide demonstrated any cytotoxic effects?

A4: Studies have shown that crude extracts from Caryophyllaceae species, particularly those rich in gypsogenin 3-O-glucuronide, exhibit cytotoxic effects against macrophage cell lines . This cytotoxicity is believed to be mediated, at least in part, by the induction of apoptosis, as evidenced by caspase-3 activation in macrophage cells treated with extracts from Gypsophila trichotoma and Saponaria officinalis .

Q5: Are there any potential applications for gypsogenin 3-O-glucuronide based on its observed biological activities?

A5: While more research is needed, the cytotoxic properties of gypsogenin 3-O-glucuronide suggest its potential as a lead compound for developing novel anticancer agents . Further investigation into its mechanism of action and its effects on various cancer cell lines will be crucial to exploring its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.